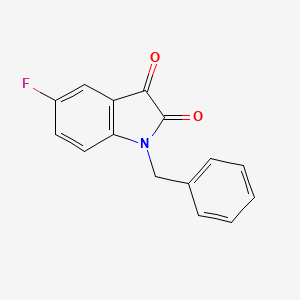

1-Benzyl-5-fluoroindoline-2,3-dione

Descripción

Significance of the Indoline-2,3-dione (Isatin) Scaffold in Organic and Medicinal Chemistry

The indoline-2,3-dione, or isatin (B1672199), scaffold is a privileged structure in the fields of organic and medicinal chemistry. nih.gov Isatin and its derivatives are recognized for their synthetic versatility, serving as important precursors for the creation of a wide array of heterocyclic compounds and as starting materials for drug synthesis. ijpronline.comsysrevpharm.org This versatility stems from the reactivity of the carbonyl groups at positions 2 and 3, and the active NH group at position 1, which allow for various chemical modifications. mdpi.com

The significance of the isatin core is underscored by the diverse and potent biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anti-HIV properties, among others. ijpronline.commdpi.comresearchgate.net The wide-ranging pharmacological potential has made the isatin nucleus a focal point for researchers aiming to design novel therapeutic agents. mdpi.comnih.gov Several isatin-based compounds have progressed to clinical use or are in clinical trials, particularly for their anticancer properties. mdpi.com The ability to modify the isatin structure at various positions allows for the fine-tuning of its biological and pharmacological profile, making it a continuously explored scaffold in drug discovery. mdpi.comnih.gov

Role of Fluorine Substitution in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacological profile of a drug candidate. tandfonline.com

Strategically placing fluorine in a molecule can lead to several beneficial effects:

Metabolic Stability: The C-F bond is highly stable and resistant to cleavage by metabolic enzymes. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation, thereby increasing the drug's half-life and bioavailability. mdpi.comcambridgemedchemconsulting.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. nih.govtandfonline.com

Physicochemical Properties: Fluorine substitution can alter key properties like lipophilicity (a measure of how well a compound dissolves in fats, oils, and lipids) and pKa (acidity). benthamscience.com Modulating these properties can improve a molecule's membrane permeability and absorption. nih.govresearchgate.net

The increasing number of fluorine-containing small molecule drugs demonstrates the importance of this element in drug discovery and development. tandfonline.comnih.gov

Overview of N-Benzylated Isatin Derivatives in Chemical Research

N-benzylated isatin derivatives represent a significant subclass of isatin compounds that are actively investigated in chemical research. The addition of a benzyl (B1604629) group to the nitrogen of the isatin core is a common synthetic step to create new molecular frameworks with potential biological applications. researchgate.netscispace.com These derivatives serve as key intermediates for the synthesis of more complex, biologically active heterocyclic compounds. researchgate.netscispace.com

Research has shown that N-benzyl isatins exhibit a range of biological activities, including cytotoxicity against cancer cells, antiviral effects, and activity as caspase inhibitors for the treatment of apoptosis-related conditions. researchgate.netrsc.org The synthesis of these compounds is typically straightforward, often involving the reaction of isatin or a substituted isatin with a benzyl halide. sysrevpharm.orgresearchgate.net

The benzyl group itself, along with the isatin scaffold, can be further functionalized. Scientists systematically introduce various substituents, such as halogens (like fluorine or bromine), nitro groups, or methoxy (B1213986) groups, onto either the isatin ring or the benzyl ring. sysrevpharm.orgresearchgate.net This systematic modification allows for the exploration of structure-activity relationships (SAR), helping to identify how specific structural features influence the compound's biological activity. For instance, studies on N-benzyl-5-bromoindolin-2-one derivatives have highlighted their potential as anticancer agents. This demonstrates the utility of the N-benzyl isatin scaffold as a platform for developing novel therapeutic leads.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H10FNO2 |

|---|---|

Peso molecular |

255.24 g/mol |

Nombre IUPAC |

1-benzyl-5-fluoroindole-2,3-dione |

InChI |

InChI=1S/C15H10FNO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |

Clave InChI |

VOKBYNHAVFONKT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=O)C2=O |

Origen del producto |

United States |

Synthetic Methodologies for 1 Benzyl 5 Fluoroindoline 2,3 Dione and Analogues

Strategies for Indoline-2,3-dione Core Synthesis

The indoline-2,3-dione, or isatin (B1672199), scaffold is a versatile precursor in organic synthesis. scielo.br Its formation can be achieved through several established and modern routes.

Historically significant methods provide the foundation for isatin synthesis, each with distinct starting materials and mechanisms. nih.govnih.gov

Sandmeyer Synthesis : This is one of the oldest and most common methods for preparing isatins. scielo.brwikipedia.org The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.usdergipark.org.tr This forms an intermediate, an isonitrosoacetanilide, which is then isolated and cyclized using a strong acid like concentrated sulfuric acid to yield the isatin scaffold with greater than 75% yield. wikipedia.orgdergipark.org.trsynarchive.com The method is effective for anilines containing electron-withdrawing groups. scielo.br

Stolle Synthesis : Considered a robust alternative to the Sandmeyer method, the Stolle procedure involves a two-step process. wikipedia.orgnmc.gov.in It starts with the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.orgbiomedres.us This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride, boron trifluoride, or titanium tetrachloride, to form the isatin ring. wikipedia.orgdergipark.org.tr This route is particularly useful for synthesizing N-substituted isatins. chemicalbook.com

Gassman Synthesis : The Gassman procedure offers a different pathway, starting with an aniline to create a 3-methylthio-2-oxindole intermediate. biomedres.us This intermediate is subsequently oxidized to produce the corresponding substituted isatin in yields ranging from 40-81%. scielo.br Depending on the electronic nature of the substituents on the aromatic ring, two complementary methods can be employed to generate the key 3-methylthio-2-oxindole intermediate. scielo.br

Martinet Procedure : This synthesis involves the reaction of a primary or secondary aniline with an ethyl or methyl ester of mesoxalic acid. wikipedia.org The condensation reaction, conducted in the absence of oxygen, directly produces a dioxindole derivative. wikipedia.org This method is also applicable to naphthylamines for the creation of benzoisatin derivatives. scielo.br

A comparative summary of these conventional methods is presented below.

| Synthetic Route | Key Reactants | Key Reagents/Conditions | Intermediate | Reference(s) |

| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine | 1. Aqueous Sodium Sulfate2. Concentrated Sulfuric Acid | Isonitrosoacetanilide | wikipedia.orgbiomedres.usdergipark.org.trsynarchive.com |

| Stolle | Arylamine, Oxalyl Chloride | Lewis Acid (e.g., AlCl₃, BF₃) | Chlorooxalylanilide | wikipedia.orgbiomedres.usdergipark.org.trchemicalbook.com |

| Gassman | Aniline | Specific reagents to form methylthio intermediate, then oxidation | 3-Methylthio-2-oxindole | scielo.brbiomedres.us |

| Martinet | Aniline, Mesoxalic Acid Ester | Heat, absence of oxygen | Dioxindole derivative | wikipedia.org |

Modern synthetic chemistry emphasizes efficiency, sustainability, and reduced environmental impact. These principles have been applied to isatin synthesis.

Microwave Irradiation : The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govresearchgate.netscispace.com This technique is effective for various steps in isatin chemistry, including the N-alkylation of the isatin core. nih.govresearchgate.net For instance, Schiff bases of isatin have been efficiently synthesized using microwave heating. researchgate.netsphinxsai.com

Ionic Liquids : Ionic liquids (ILs) have gained attention as environmentally friendly solvents and catalysts. benthamscience.com They have been successfully utilized in the synthesis of isatin derivatives, aligning with green chemistry goals by improving synthetic efficiency and reducing environmental impact. benthamscience.com

Solvent-Free Conditions : Performing reactions without a solvent minimizes waste and can simplify product purification. The condensation of isatins with diamines to form bis-Schiff bases has been achieved efficiently in a water suspension medium without any acid catalyst or organic solvent, with the product isolated by simple filtration. nih.gov Similarly, the synthesis of spiro-indoline-pyranochromene derivatives has been conducted under solvent-free conditions using a nano-catalyst. nih.gov

Nanoparticle Catalysis : Nanoparticles can serve as highly efficient and recyclable catalysts. Silver nanoparticles (AgNPs), synthesized using plant extracts, have demonstrated excellent catalytic activity in the synthesis of isatin derivatives in ethanol (B145695). scispace.comresearchgate.net Graphene oxide-based nano-catalysts have also been designed and used for the synthesis of complex isatin derivatives. nih.gov

The direct precursor to 1-benzyl-5-fluoroindoline-2,3-dione is 5-fluoroisatin (B27256). The synthesis of 5-fluoroisatin typically employs the conventional methods mentioned previously, starting with a fluorinated aniline. For example, the Sandmeyer synthesis can be adapted using 4-fluoroaniline (B128567) as the starting material to introduce the fluorine atom at the desired C5-position of the isatin ring. scielo.brgoogle.com New series of 5-fluoroisatin derivatives, such as Schiff's bases, hydrazones, and thiosemicarbazones, are synthesized from this key 5-fluoroisatin intermediate. nih.gov The synthesis of 5-fluoroisatin thiosemicarbazones has been investigated for creating ligands with NMR-active fluorine for coordination chemistry. tntech.edutntech.edu

N-Alkylation and N-Benzylation Procedures for Indoline-2,3-dione Systems

Once the 5-fluoroisatin core is obtained, the final step is the attachment of the benzyl (B1604629) group to the nitrogen atom of the lactam ring.

The N-benzylation is a nucleophilic substitution reaction. The nitrogen atom of the isatin ring acts as a nucleophile, attacking the electrophilic benzyl carbon of a benzylating agent. Common benzylating agents include benzyl chloride and benzyl iodide. The reaction proceeds by first generating the isatin anion with a base, which then reacts with the benzyl halide. nih.gov This direct N-alkylation method is generally efficient and results in high yields of the N-substituted product. researchgate.net

The efficiency of the N-benzylation reaction is highly dependent on the choice of base, solvent, and catalyst.

Base and Solvent System : A common and effective system for the N-alkylation of isatins involves using a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govarkat-usa.org

Promoters : The addition of potassium iodide (KI) can act as a promoting agent, facilitating the reaction, particularly when less reactive alkyl chlorides are used. researchgate.netarkat-usa.org The iodide ion can convert the alkyl chloride to the more reactive alkyl iodide in situ.

Microwave Assistance : As with the synthesis of the core scaffold, microwave irradiation significantly expedites the N-alkylation process. researchgate.net Protocols using K₂CO₃/KI in acetonitrile under microwave conditions (e.g., 160 °C for 10 minutes) have been developed for the parallel synthesis of N-benzyl isatins. arkat-usa.org

The table below summarizes typical conditions for the N-alkylation of isatins.

| Alkylating Agent | Base | Solvent | Promoter/Conditions | Reference(s) |

| Alkyl Halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Few drops of solvent, Microwave | nih.gov |

| Alkyl Halides | KF/Al₂O₃ | Acetonitrile (ACN) | Microwave or Thermal Reflux | arkat-usa.org |

| Benzyl Halides | K₂CO₃ | Acetonitrile (ACN) | KI, Microwave (160 °C) | arkat-usa.org |

| Dibromoalkanes | K₂CO₃ | DMF | KI | researchgate.net |

| Benzyl Halide | K₂CO₃ | DMF | Microwave | researchgate.net |

Expedited Microwave-Assisted N-Benzylation Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of N-alkylation of isatins, microwave irradiation offers significant advantages over conventional heating methods, primarily by drastically reducing reaction times from hours to mere minutes. nih.gov

A general and efficient procedure for the N-benzylation of isatin analogues, which can be applied to the synthesis of this compound, involves the reaction of the isatin substrate with benzyl halide under microwave irradiation. The process typically utilizes a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a minimal amount of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov

The reaction of 5-fluoroisatin with a benzyl halide under these conditions leads to the formation of the desired N-benzylated product. The high efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This expedited process not only saves time and energy but also can lead to cleaner reactions with fewer byproducts. nih.gov For instance, studies on the parent isatin compound have demonstrated that N-benzylation reactions that take several hours under conventional heating can be completed in as little as two minutes using microwave irradiation, achieving high yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions (Microwave) | Reaction Time | Yield (%) | Reference |

| Isatin | Benzyl Bromide | K₂CO₃, DMF | 2 min | 91 | nih.gov |

| Isatin | Cinnamyl Chloride | K₂CO₃, DMF | 2 min | 90 | nih.gov |

| Isatin | Benzyl Bromide | Cs₂CO₃, DMF | 2 min | 92 | nih.gov |

This interactive table presents data from the microwave-assisted N-alkylation of isatin, serving as a model for the synthesis of its 5-fluoro analogue.

Optimization of Yield and Selectivity in N-Benzylation Reactions

The optimization of N-benzylation reactions is critical for maximizing the yield of the target product, this compound, while minimizing the formation of impurities. Key parameters that can be fine-tuned include the choice of base, solvent, and reaction conditions. nih.gov

The selection of the base is pivotal. While various bases can be used to generate the isatin anion required for nucleophilic attack on the benzyl halide, inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have proven to be particularly effective under microwave conditions. nih.gov Cesium carbonate is often a superior choice, leading to slightly higher yields compared to potassium carbonate, although both are highly effective. nih.gov The use of the pre-formed sodium salt of the isatin can also be employed, though it may require higher microwave power and does not necessarily improve yields. nih.gov

The choice of solvent also plays a significant role. High-boiling, polar aprotic solvents such as DMF and NMP are ideal for microwave synthesis as they efficiently absorb microwave energy and can solubilize the reactants. nih.gov The procedure is optimized to use only a few drops of solvent, which simplifies the post-reaction workup and product isolation. nih.gov

Further optimization involves controlling the stoichiometry of the reactants. For instance, in reactions with dihalides like ethylene (B1197577) bromide, adjusting the reactant ratio can selectively favor the mono- or bis-alkylated product. nih.gov In the case of benzyl halides, using a slight excess of the alkylating agent can help drive the reaction to completion. Minimizing the formation of byproducts is also a key aspect of optimization. For example, in reactions involving alkylating agents with another electrophilic site, such as phenacyl bromide, the absence of an excess of base under microwave conditions can suppress the formation of undesired epoxides. nih.gov

| Alkylating Agent | Base | Solvent | Yield (Microwave, %) | Yield (Conventional, %) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | 91 | 85 | nih.gov |

| Benzyl Bromide | Cs₂CO₃ | DMF | 92 | 87 | nih.gov |

| Ethyl Bromoacetate | K₂CO₃ | DMF | 95 | 90 | nih.gov |

| Ethyl Bromoacetate | Cs₂CO₃ | NMP | 96 | 92 | nih.gov |

This interactive table showcases the optimization of yields in the N-alkylation of isatin by comparing different bases and reaction methods, providing a framework for the synthesis of this compound.

Conventional synthesis of related compounds, such as 1-benzyl-5-bromoindoline-2,3-dione, has been achieved by stirring 5-bromoisatin (B120047) with benzyl chloride in DMF in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide for an extended period (48 hours) at room temperature. researchgate.net Similarly, the synthesis of this compound can be performed by reacting 5-fluoroisatin with benzyl iodide. sysrevpharm.orgresearchgate.net The application of microwave-assisted techniques to these established reactions provides a clear pathway for significant process optimization, enhancing both the speed and efficiency of the synthesis.

X-ray Crystallographic Analysis of this compound and Related N-Benzylated Isatin Derivatives

X-ray crystallography provides definitive evidence of the molecular structure in the solid state. Analysis of this compound and its analogues reveals key conformational features.

The core indoline-2,3-dione (isatin) ring system in this compound is essentially planar. nih.gov This planarity is a common feature among related N-benzylated isatin derivatives. For instance, in 1-benzyl-5-methylindoline-2,3-dione (B4741191), the isatin moiety is nearly planar with a root-mean-square (r.m.s.) deviation of 0.022 Å. iucr.orgresearchgate.net Similarly, the indoline (B122111) ring system in 1-benzyl-5-bromoindoline-2,3-dione is reported to lie in a common plane with the two ketone oxygen atoms and the bromine atom. researchgate.net In the case of 1-benzyl-5-chloroindoline-2,3-dione, which crystallizes with two molecules in the asymmetric unit, the indole (B1671886) ring system shows r.m.s. deviations of 0.025 Å and 0.023 Å. researchgate.net The bicyclic scaffolds of this compound and 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione are almost superimposable, with an r.m.s. deviation of just 0.061 Å. nih.gov

Interactive Table: Planarity of the Isatin Moiety in N-Benzylated Derivatives

| Compound | RMS Deviation (Å) | Reference |

| This compound | Planar | nih.gov |

| 1-Benzyl-5-methylindoline-2,3-dione | 0.022 | iucr.orgresearchgate.net |

| 1-Benzyl-5-bromoindoline-2,3-dione | Planar | researchgate.net |

| 1-Benzyl-5-chloroindoline-2,3-dione (Molecule A) | 0.025 | researchgate.net |

| 1-Benzyl-5-chloroindoline-2,3-dione (Molecule B) | 0.023 | researchgate.net |

| N-Benzylisatin | Planar (max dev. 0.058 Å) | researchgate.net |

A significant feature of these molecules is the orientation of the N-benzyl group relative to the planar isatin core. In this compound, the dihedral angle between the isatin ring system and the benzyl group is 76.82 (11)°. nih.gov This near-perpendicular arrangement is consistently observed across various derivatives, suggesting steric influence of the benzyl group.

For comparison, the dihedral angle in 1-benzyl-5-bromoindoline-2,3-dione is 74.58 (10)°. researchgate.net In 1-benzyl-5-chloroindoline-2,3-dione, the two independent molecules exhibit dihedral angles of 71.39 (8)° and 71.43 (9)°. researchgate.net The 5-methyl analogue shows a dihedral angle of 74.19 (12)°, iucr.orgresearchgate.net while the unsubstituted N-benzylisatin has reported dihedral angles of 77.65 (9)° and 87.08 (5)° in different studies. researchgate.netresearchgate.net A related compound, 5-fluoro-1-(4-methoxy-benzyl)indoline-2,3-dione, displays a dihedral angle of 71.60 (6)°. nih.gov

Interactive Table: Dihedral Angles in N-Benzylated Isatin Derivatives

| Compound | Dihedral Angle (°) | Reference |

| This compound | 76.82 (11) | nih.gov |

| 1-Benzyl-5-bromoindoline-2,3-dione | 74.58 (10) | researchgate.net |

| 1-Benzyl-5-chloroindoline-2,3-dione (Molecule A) | 71.39 (8) | researchgate.net |

| 1-Benzyl-5-chloroindoline-2,3-dione (Molecule B) | 71.43 (9) | researchgate.net |

| 1-Benzyl-5-methylindoline-2,3-dione | 74.19 (12) | iucr.orgresearchgate.net |

| N-Benzylisatin | 77.65 (9) | researchgate.net |

| N-Benzylisatin | 87.08 (5) | researchgate.net |

| 1-Benzyl-4,5,6-trimethoxyindoline-2,3-dione | 73.04 (7) | nih.gov |

| 5-Fluoro-1-(4-methoxy-benzyl)indoline-2,3-dione | 71.60 (6) | nih.gov |

The solid-state architecture of these compounds is stabilized by a network of weak intermolecular forces. In the crystal structure of this compound, C—H⋯O hydrogen bonds are a key stabilizing interaction, forming a C(7) chain motif. nih.gov

Similar interactions are prevalent in its analogues. For instance, 1-benzyl-5-methylindoline-2,3-dione features C—H⋯O hydrogen bonds that create chains, which are further linked by C—H⋯π interactions. iucr.orgresearchgate.net This compound also exhibits weak, slipped parallel π–π interactions between inversion-related indoline ring systems. iucr.org In 1-benzyl-5-bromoindoline-2,3-dione, the crystal packing is governed by weak C—H⋯O hydrogen bonds and π–π interactions, with an inter-centroid distance of 3.625 (2) Å. researchgate.net Aromatic π–π stacking is also observed in 1-benzyl-5-chloroindoline-2,3-dione, with a shortest centroid–centroid separation of 3.5810 (11) Å. researchgate.net N-benzylisatin also shows C—H⋯O hydrogen bonds and π–π stacking with a centroid–centroid distance of 3.623 (2) Å. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data, confirming the molecular structure and identifying functional groups.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For N-benzylated isatin derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons of the isatin core and the benzyl group, as well as a singlet for the benzylic methylene (B1212753) (CH₂) protons. nih.govsysrevpharm.org

In a study of N'-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)]-3-bromobenzohydrazide, the benzylic CH₂ protons appeared as a singlet at 5.22 ppm. nih.gov For a series of Schiff bases derived from N-benzylisatins, the benzylic CH₂ protons were observed as a singlet around 5.0 ppm. sysrevpharm.org ¹³C NMR spectra provide information on the carbon framework, with distinct signals for the carbonyl carbons and the aromatic carbons. nih.gov For compounds containing fluorine, such as this compound, ¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atom.

Interactive Table: Representative NMR Data for N-Benzylated Isatin Derivatives

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| N-Benzylisatin Schiff Base | ¹H | ~5.0 | s | CH₂ of benzyl group | sysrevpharm.org |

| N-Benzylisatin Hydrazone | ¹H | 5.22 | s | CH₂ of benzyl group | nih.gov |

| N-Benzylisatin Hydrazone | ¹³C | 48.74 | - | CH₂ of benzyl group | nih.gov |

| N-Benzylisatin Hydrazone | ¹³C | 162.58, 169.20 | - | Carbonyls (C=O) | nih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | ¹H, ¹³C | - | - | Spectra run in DMSO-d₆ | mdpi.com |

IR spectroscopy is used to identify the characteristic functional groups within a molecule. For isatin derivatives, the most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) groups. In the synthesis of N-benzylated isatins, the disappearance of the N-H stretching band (typically around 3151-3186 cm⁻¹) and the appearance of C-H stretching bands for the benzylic CH₂ group (around 2885-2970 cm⁻¹) confirm the benzylation of the isatin nitrogen. sysrevpharm.org The carbonyl groups of the indoline-2,3-dione moiety typically show strong absorptions in the region of 1600-1800 cm⁻¹.

Structural Elucidation and Solid State Characteristics

Structural Analysis of 1-Benzyl-5-fluoroindoline-2,3-dione

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing crucial information about its molecular weight and fragmentation pattern. The analysis, typically performed using techniques like Ion Trap LC/MS, reveals the characteristic behavior of N-benzyl isatin (B1672199) derivatives under mass spectrometric conditions. scispace.com

Molecular Ion Peak:

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]+) corresponding to its molecular formula, C₁₅H₁₀FNO₂. The exact mass of this compound can be calculated and is a key identifier in its mass spectrum.

Fragmentation Pathway:

The fragmentation of N-benzyl substituted isatin derivatives follows a predictable pattern. scispace.com The primary fragmentation occurs at the carbon-carbon bond of the benzyl (B1604629) group attached to the nitrogen atom of the isatin core. scispace.comresearchgate.net This is distinct from N-alkyl substituted isatins, where the cleavage happens at the nitrogen-carbon bond. scispace.comresearchgate.netoak.go.kr

The fragmentation pathway for this compound can be proposed as follows:

Initial Fragmentation: The initial fragmentation involves the loss of the benzyl group. However, a more characteristic fragmentation for N-benzyl isatins is the cleavage of the C-C bond within the benzyl group, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a corresponding radical cation of 5-fluoro-1H-indole-2,3-dione.

Fragmentation of the Isatin Core: The isatin moiety itself undergoes a characteristic fragmentation pattern, which involves the sequential loss of carbon monoxide (CO) molecules. scispace.comkoreascience.kr The fragmentation of the 5-fluoroindoline-2,3-dione radical cation would first involve the loss of a CO molecule to yield a fragment ion. This is a common fragmentation pattern for isatin and its derivatives. scispace.com

A subsequent loss of another CO molecule can also be observed, leading to further fragmentation of the heterocyclic ring.

The expected key fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 255 | [C₁₅H₁₀FNO₂]⁺ | Molecular Ion (M⁺) |

| 227 | [M - CO]⁺ | Loss of one molecule of carbon monoxide from the molecular ion. |

| 199 | [M - 2CO]⁺ | Loss of two molecules of carbon monoxide from the molecular ion. |

| 164 | [C₈H₄FNO]⁺ | Fragment corresponding to the 5-fluoro-isatin radical cation after loss of the benzyl moiety. |

| 136 | [C₇H₄FN]⁺ | Loss of CO from the 5-fluoro-isatin fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of benzyl compounds. |

This detailed analysis of the molecular ion and fragmentation pathways provides a reliable method for the identification and structural confirmation of this compound.

Chemical Reactivity and Transformation Studies

Reactions at the N-1 Position of the Indoline-2,3-dione Core

The nitrogen atom at the 1-position of the indoline-2,3-dione core is a key site for synthetic modifications. The presence of the benzyl (B1604629) group at this position influences the reactivity of the entire molecule.

N-Acylation Reactions

While the N-1 position of 1-benzyl-5-fluoroindoline-2,3-dione is already substituted with a benzyl group, the broader class of N-substituted isatins can be synthesized via N-alkylation or N-acylation of the parent isatin (B1672199). For instance, N-alkyl/benzyl substituted isatin derivatives are commonly prepared by reacting isatin with alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netkoreascience.kr This general method is applicable for the synthesis of the title compound starting from 5-fluoroindoline-2,3-dione.

Reactions at the Carbonyl Groups (C-2 and C-3)

The vicinal dicarbonyl groups at the C-2 and C-3 positions are the most reactive sites in the this compound molecule, readily undergoing nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation with Various Amines and Hydrazines)

The C-3 carbonyl group of this compound is highly electrophilic and readily reacts with a variety of nucleophiles, particularly amines and hydrazines, to form Schiff bases and hydrazones, respectively. These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds.

For example, the synthesis of new N-benzylisatin Schiff bases has been achieved by reacting N-benzyl-5-fluoroindoline-2,3-dione with different amines, such as sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778). sysrevpharm.org These reactions are typically carried out in absolute ethanol (B145695) with a few drops of glacial acetic acid as a catalyst. sysrevpharm.org The formation of the Schiff base is confirmed by the appearance of a C=N stretching band in the FT-IR spectrum. sysrevpharm.org

Similarly, condensation reactions with hydrazines and their derivatives are common. For instance, 1-benzyl-5-bromoindoline-2,3-dione, a closely related analogue, undergoes a condensation reaction with thiosemicarbazide (B42300) in ethanol with a catalytic amount of acetic acid to yield the corresponding thiosemicarbazone. nih.govmdpi.com It is expected that this compound would undergo a similar reaction. Microwave-assisted synthesis has also been employed for the reaction of N-benzylisatins with hydrazine (B178648) hydrate (B1144303), leading to high yields of the corresponding 3-hydrazino-isatin derivatives. researchgate.net

The reactivity of the C-3 carbonyl also allows for the synthesis of spirocyclic compounds. For example, the condensation of N-benzylisatin with 2-aminobenzamide (B116534) can lead to the formation of spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives. researchgate.net

Table 1: Examples of Condensation Reactions of N-Benzylisatin Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-Benzyl-5-fluoroindoline-2,3-dione | Sulfanilamide | Schiff Base | sysrevpharm.org |

| N-Benzyl-5-fluoroindoline-2,3-dione | 4-Methyl sulfonyl aniline | Schiff Base | sysrevpharm.org |

| N-Benzyl-5-bromoindoline-2,3-dione | Thiosemicarbazide | Thiosemicarbazone | nih.govmdpi.com |

| N-Benzylisatin | 2-Aminobenzamide | Spiro-quinazoline | researchgate.net |

Reductive Transformations of Carbonyl Moieties (e.g., Reductive C–S, C–N, and C–X Coupling)

The carbonyl groups of the isatin core can undergo reductive transformations, although specific examples for this compound are not extensively detailed in the provided context. However, general principles of reductive coupling reactions can be applied.

Reductive C-N cross-coupling reactions, for instance, have been developed for the synthesis of aryl- and heteroarylamines from nitroarenes and boronic acids using a PIII/PV=O catalyst and a hydrosilane reductant. nih.govorganic-chemistry.org This methodology allows for the formation of both Csp2–N and Csp3–N bonds and is stereospecific. nih.govorganic-chemistry.org While not a direct transformation of the carbonyl group itself, it represents a relevant reductive coupling strategy in the broader context of amine synthesis.

Desulfurative Ni-catalyzed reductive cross-coupling of benzyl mercaptans with aryl halides is another example of a reductive coupling reaction. nih.gov This process involves the activation of a C-S bond and the removal of the sulfur group to form an aliphatic radical that can then react with an aryl halide. nih.gov

Furthermore, nickel-catalyzed reductive cross-coupling of benzyl oxalates with alkyl bromides has been reported, providing a method for forming C-C bonds at the benzylic position. rsc.org

Electrophilic Aromatic Substitution on the Benzyl and Fluoroindoline Moieties (e.g., Friedel–Crafts Reactions)

The benzyl and fluoroindoline moieties of this compound contain aromatic rings that can potentially undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions. However, the reactivity of these rings is influenced by the existing substituents. The indoline-2,3-dione core is an electron-withdrawing group, which deactivates the fused benzene (B151609) ring towards electrophilic attack. Conversely, the benzyl group is generally activating.

Specific studies on Friedel-Crafts reactions directly on this compound were not found in the provided search results. However, the principles of electrophilic aromatic substitution suggest that reactions would preferentially occur on the more activated benzyl ring, likely at the ortho and para positions, unless sterically hindered.

Oxidative and Reductive Transformations of the Isatin Core

The isatin core of this compound is susceptible to both oxidative and reductive transformations, leading to a variety of products.

Numerous oxidative transformations of related structures have been reported, involving both metal-mediated and non-metal mediated oxidations. nih.gov These reactions can proceed through mechanisms such as hydrogen abstractions, epoxidations, and hydroxylations. nih.gov For example, isatin itself can be obtained through the oxidation of indole (B1671886). researchgate.net

Reductive transformations can target the carbonyl groups or the entire heterocyclic ring system. The reduction of the C=O groups can lead to the formation of diols or, with selective reduction, hydroxy-indolinones. The specific products would depend on the reducing agent and reaction conditions employed.

Ring Expansion and Other Rearrangement Reactions of Isatin Derivatives

The isatin scaffold, characterized by a fused benzene and pyrrolidine-2,3-dione (B1313883) ring system, is a cornerstone in synthetic and medicinal chemistry. The inherent reactivity of the vicinal C2 and C3 carbonyl groups in this compound makes it a valuable precursor for a variety of chemical transformations. Among the most significant of these are reactions that induce an expansion of the five-membered pyrrolidine (B122466) ring, leading to the formation of larger, more complex heterocyclic systems such as quinazolines and benzodiazepines. These rearrangements are pivotal as they unlock pathways to novel molecular architectures with diverse biological activities.

One of the fundamental transformations of isatin derivatives involves their conversion into quinazoline (B50416) structures. While numerous methods exist for quinazoline synthesis, those originating from isatins are notable for their efficiency. openmedicinalchemistryjournal.comorganic-chemistry.orgnih.gov These reactions typically proceed through an initial nucleophilic attack at the C3-carbonyl of the isatin ring, followed by a series of cyclization and rearrangement steps. For instance, the reaction of isatins with various nitrogen-containing reagents can lead to the formation of the six-membered quinazoline ring system. researchgate.net

Another significant ring expansion pathway for isatin derivatives is their conversion to benzodiazepines, a class of seven-membered heterocyclic compounds. nih.gov The synthesis of 1,4-benzodiazepin-2-ones from isatins has been reported, involving the coupling of N-protected amino acids to the isatin nitrogen. nih.govacs.org The resulting N-acylisatins undergo a ring-opening reaction, and subsequent deprotection and cyclization under basic conditions yield the 1,4-benzodiazepin-2-one core. nih.govacs.org This methodology provides a route to construct benzodiazepine (B76468) derivatives with varied substituents. nih.govacs.org

While specific studies detailing the ring expansion of this compound are not extensively documented in readily available literature, the reactivity of closely related analogs, such as 5-fluoroisatin (B27256) and N-benzylisatin derivatives, provides a strong basis for predicting its chemical behavior. researchgate.netnih.gov The principles governing the reactions of the isatin core are generally applicable, suggesting that this compound would be a suitable substrate for these transformations.

The table below summarizes a generalized reaction for the ring expansion of an N-substituted 5-fluoroisatin derivative to a benzodiazepine, which is a plausible transformation for this compound based on established isatin chemistry. nih.govacs.org

Table 1: Generalized Ring Expansion of an Isatin Derivative to a 1,4-Benzodiazepine

| Substrate | Reagents & Conditions | Product |

|---|

This reaction pathway highlights the utility of isatin derivatives as synthons for generating molecular diversity. The initial N-acylation, followed by nucleophilic ring-opening and subsequent intramolecular cyclization, represents a robust strategy for expanding the five-membered ring of isatin into the seven-membered diazepine (B8756704) ring system. nih.govacs.org The fluorine substituent at the C5 position and the N-benzyl group are expected to remain intact throughout this transformation, influencing the electronic properties and solubility of the final product.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of a molecule's structure and electronic properties. Methods ranging from semi-empirical to ab initio are employed to model the compound in silico, providing data that complements experimental findings.

The three-dimensional arrangement of atoms in 1-Benzyl-5-fluoroindoline-2,3-dione is determined by its bond lengths, bond angles, and torsion angles. Geometry optimization calculations are performed to find the most stable conformation of the molecule, i.e., its lowest energy state.

Studies on closely related analogs, such as 1-Benzyl-5-methylindoline-2,3-dione (B4741191), have utilized MOPAC2012 with the semi-empirical PM7 algorithm and Hartree-Fock (HF) calculations to determine their optimized geometries. iucr.orgresearchgate.net For the methyl analog, these calculations revealed specific changes between the crystal structure and the optimized gas-phase structure. For instance, the N1—C1 and N1—C8 bond lengths shifted from 1.414 Å and 1.370 Å to 1.411 Å and 1.419 Å, respectively, upon optimization. iucr.org

A key conformational feature of this class of molecules is the orientation of the N-benzyl group relative to the indoline-2,3-dione core. This is defined by the dihedral angle between the mean plane of the isatin (B1672199) moiety and the benzyl (B1604629) ring. In the crystal structure of 1-Benzyl-5-methylindoline-2,3-dione, this angle is 74.19 (12)°. researchgate.net Comparative studies have noted that the dihedral angle for this compound is 76.82 (11)°. researchgate.net This large angle indicates a significant twist between the two ring systems. A superimposed fit of the isatin group of the methyl derivative with that of the fluoro derivative shows a very low root-mean-square (r.m.s.) deviation of 0.034 Å, indicating the core structures are very similar. researchgate.net

| Compound | Dihedral Angle (Isatin Ring vs. Benzyl Ring) | Reference |

|---|---|---|

| This compound | 76.82 (11)° | researchgate.net |

| 1-Benzyl-5-methylindoline-2,3-dione | 74.19 (12)° | researchgate.net |

| 1-Benzyl-5-chloroindoline-2,3-dione | 71.39 (8)° / 71.43 (9)° | researchgate.net |

| 1-Benzyl-5-bromoindoline-2,3-dione | 74.58 (10)° | researchgate.net |

The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs), are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For the analogous compound 1-Benzyl-5-methylindoline-2,3-dione, Hartree-Fock calculations determined the HOMO and LUMO energy levels to be -8.962 eV and -1.158 eV, respectively. iucr.orgresearchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The significant energy gap in the methyl analog, and likely in the fluoro derivative as well, points to a relatively stable molecule. iucr.orgresearchgate.netresearchgate.net The charge transfer that can occur within the molecule is validated by this band gap. researchgate.net

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -8.962 eV | Hartree-Fock | iucr.orgresearchgate.net |

| LUMO Energy | -1.158 eV | Hartree-Fock | iucr.orgresearchgate.net |

| Energy Gap (ΔE) | 7.804 eV | Hartree-Fock | iucr.orgresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or other reagents. chemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show strong negative potential around the two carbonyl oxygen atoms (at C2 and C3) and the fluorine atom at the C5 position, as these are the most electronegative atoms. These regions represent the most likely sites for hydrogen bonding and other electrostatic interactions. researchgate.net The aromatic rings would exhibit a mixed potential, while the hydrogen atoms would show positive potential.

Molecular Modeling and Simulation Studies

Building on the foundation of quantum mechanics, molecular modeling and simulation studies explore the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method helps in understanding the binding mode and affinity of a compound within a protein's active site.

For derivatives of 1-benzyl-indoline-2,3-dione, modeling studies have provided significant insights. For example, molecular docking and dynamics simulations were performed on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives with the VEGFR-2 active site. mdpi.com These studies can explore the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For this compound, a hypothetical docking study into a kinase active site would likely show the carbonyl oxygens acting as hydrogen bond acceptors and the aromatic rings participating in π-π stacking or hydrophobic interactions with residues in the binding pocket. The fluorine atom could also participate in hydrogen bonding or other halogen-specific interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov A reliable QSAR model can predict the activity of new, untested compounds based on their molecular structure. nih.govmdpi.com

For the broader class of indole (B1671886) and isatin (indoline-2,3-dione) derivatives, 3D-QSAR models have been developed. mdpi.com In one such study targeting anti-amyloidogenic agents, an atom-based 3D-QSAR model was derived that showed good predictive statistics, with a coefficient of determination (r²) of 0.887 for the training set and 0.695 for the external test set. mdpi.com Such models use physicochemical descriptors to identify the key structural features that are positively or negatively correlated with biological activity. For a compound like this compound, a validated QSAR model for a specific target could predict its activity based on descriptors related to its size, shape, hydrophobicity, and electronic properties, guiding further optimization efforts. nih.govmdpi.com

Insights into Reactivity Mechanisms through Computational Approaches

Computational chemistry offers a powerful lens through which the intricate reactivity patterns of this compound can be meticulously examined. By employing theoretical models, researchers can elucidate the electronic structure, reaction pathways, and transition states that govern the chemical behavior of this versatile scaffold. Density Functional Theory (DFT) has emerged as a particularly valuable tool in this regard, providing a balance between computational cost and accuracy for molecules of this size.

At the heart of this compound's reactivity is the isatin core, which is characterized by a vicinal dicarbonyl group at the C2 and C3 positions. This arrangement results in a highly electrophilic C3-carbonyl carbon, making it a prime target for nucleophilic attack. Computational studies on related isatin derivatives have consistently highlighted this electrophilicity. The presence of a fluorine atom at the C5 position and a benzyl group at the N1 position further modulates the electronic properties and, consequently, the reactivity of the entire molecule.

Molecular orbital analysis, a cornerstone of computational chemistry, provides profound insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy and distribution of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For isatin derivatives, the LUMO is typically localized on the C3-carbonyl group, confirming its susceptibility to nucleophiles.

Furthermore, computational approaches allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. In the case of this compound, MEP analysis would reveal negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character, and positive potential (blue regions) around the C3-carbonyl carbon, highlighting its electrophilic nature.

The reactivity of the C2-carbonyl group is also a subject of computational investigation. While generally less reactive than the C3-carbonyl, it can participate in reactions, particularly under specific conditions or with certain reagents. Theoretical calculations can predict the relative activation energies for nucleophilic addition to both C2 and C3, providing a quantitative measure of their comparative reactivity.

Beyond simple nucleophilic additions, computational studies can unravel the mechanisms of more complex transformations, such as cycloaddition reactions. For instance, the isatin moiety can act as a dipolarophile in 1,3-dipolar cycloadditions. Theoretical calculations can model the transition states for different possible regio- and stereochemical outcomes, predicting the most favorable reaction pathway. These studies often involve the calculation of activation energies and the geometric parameters of the transition state structures.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Substituted Isatin Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; Indicates sites prone to electrophilic attack. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; Indicates sites prone to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 | A smaller gap generally suggests higher reactivity. |

This data is illustrative and based on typical values for isatin derivatives. The exact values for this compound would require specific DFT calculations.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of a Model Isatin System

| Atom | Atomic Charge (e) | Implication for Reactivity |

| C2 (Carbonyl) | +0.45 | Electrophilic center |

| O (C2-Carbonyl) | -0.55 | Nucleophilic center |

| C3 (Carbonyl) | +0.58 | Highly electrophilic center |

| O (C3-Carbonyl) | -0.60 | Nucleophilic center |

| N1 (Amide) | -0.40 | Can influence conjugation and ring electronics. |

Note: These values are representative and serve to illustrate the charge distribution in the isatin core. The presence of the benzyl and fluoro substituents will quantitatively alter these charges.

Research Applications in Chemical Biology and Drug Design Scaffold Based Studies

1-Benzyl-5-fluoroindoline-2,3-dione as a Structural Motif within the Privileged Isatin (B1672199) Scaffold

The isatin (1H-indole-2,3-dione) core is a prominent heterocyclic scaffold recognized for its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties. researchgate.netmdpi.comrjppd.orgnih.gov Its importance in medicinal chemistry stems from its versatile structure, which features a planar, fused ring system with modifiable sites at the N1, C3, C5, and other positions of the benzene (B151609) ring. nih.govnih.gov These positions allow for the introduction of various substituents to fine-tune the molecule's steric, electronic, and physicochemical properties, thereby influencing its interaction with biological targets.

This compound incorporates three key structural features onto this privileged scaffold:

The Isatin Core: Provides the fundamental rigid structure necessary for binding to various biological targets. The vicinal dicarbonyl group at C2 and C3 is a key reactive site, often involved in interactions with nucleophilic residues in enzyme active sites or serving as a handle for further chemical modification. nih.govsysrevpharm.org

The N1-Benzyl Group: Substitution at the N1 position with a benzyl (B1604629) group significantly impacts the molecule's properties. This bulky, lipophilic group can enhance binding affinity through hydrophobic or π-π stacking interactions within a target's binding pocket. nih.govnih.gov Studies on N-substituted isatin derivatives have shown that the N-benzyl group can be favorable for activities such as antiproliferative effects. nih.govresearchgate.net

The C5-Fluoro Group: The introduction of a fluorine atom at the C5 position of the benzene ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can alter the molecule's electronic distribution, pKa, and metabolic stability. nih.gov It can also participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity for a target. nih.gov

The combination of these elements in this compound creates a specific chemical entity whose biological profile is a direct consequence of the interplay between the core scaffold and its substituents. The crystal structure of this compound reveals a planar isatin ring system with the benzyl group oriented at a dihedral angle of 76.82(11)°. nih.gov This defined three-dimensional shape is crucial for its recognition by specific biological macromolecules.

Rational Design Principles for Functionalized N-Benzylated and Fluoro-Substituted Indoline-2,3-dione Derivatives

The development of new therapeutic agents based on the isatin scaffold is often guided by rational design principles, where specific structural modifications are made to optimize interactions with a biological target. The N-benzyl and C5-fluoro substitutions are prime examples of this strategy.

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications translate into biological activity. For isatin derivatives, several strategies are employed:

N-Alkylation/Benzylation: Introducing substituents at the N1 position is a key strategy to enhance biological activity. The N-benzyl group, in particular, can occupy hydrophobic pockets in target proteins, thereby increasing binding affinity. nih.govoak.go.kr The flexibility of the benzyl group allows it to adopt favorable conformations within the binding site. Furthermore, modifying the benzyl ring itself with additional substituents offers another layer of optimization. nih.gov For instance, studies on similar scaffolds have shown that N-benzylation can improve cytotoxic potency. nih.gov

Substitution on the Isatin Aromatic Ring: The C5 position is a common site for modification. Introducing electron-withdrawing groups like fluorine or electron-donating groups can modulate the electronic character of the entire scaffold. acs.org SAR studies on MAO inhibitors showed that substitution at the C5 position of isatin is often preferable to C6 substitution for enhancing inhibitory potency. acs.org In some cases, substitution at C5 with a halogen can increase affinity toward specific enzymes like MAO-B. acs.org

Modification at the C3 Carbonyl: The C3 carbonyl is highly reactive and is frequently used as a synthetic handle to introduce diverse functionalities, most commonly through condensation reactions to form Schiff bases or hydrazones. sysrevpharm.org This strategy dramatically expands the chemical space accessible from the isatin scaffold, allowing for the introduction of new pharmacophores that can target different regions of a binding site or even entirely new biological targets. For example, Schiff bases of N-benzyl-5-fluoroisatin have been synthesized and evaluated for their antimicrobial activity. sysrevpharm.orgresearchgate.net

The substitution of hydrogen with fluorine is a well-established strategy in modern drug design, and its impact on isatin derivatives is multifaceted.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic protons (like the N1-H in unsubstituted isatins), influencing ionization state and solubility. It can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov

Enhancement of Binding Affinity: The C-F bond is highly polarized and can act as a hydrogen bond acceptor in interactions with suitable donor groups (like N-H or O-H) on a receptor. nih.gov While often considered a weak hydrogen bond acceptor, these interactions can collectively contribute to binding affinity. Analysis of crystal structures of fluorinated isatins reveals multiple C–H…F intermolecular contacts, suggesting that the C-F bond can participate in supramolecular interactions with biological targets. nih.gov

Altering Conformation and Selectivity: The introduction of fluorine can lead to conformational changes in the ligand or influence its preferred binding mode. In some cases, the change in electronic distribution caused by fluorine can lead to improved selectivity for one biological target over another. nih.gov For instance, a SAR study on isatin derivatives as antitubercular agents showed that substituting a phenyl ring with fluorine at the para-position resulted in a specific level of activity, which differed from substitutions with other halogens like chlorine or bromine. nih.gov

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Not explicitly found, derivative synthesis described nih.gov | C15H10FNO2 | Isatin core, N1-Benzyl, C5-Fluoro |

| 5-Fluoroindoline-2,3-dione (5-Fluoroisatin) | 443-69-6 nih.govbldpharm.com | C8H4FNO2 | Isatin core, C5-Fluoro |

| 1-Benzylindoline-2,3-dione (N-Benzylisatin) | 1217-89-6 sigmaaldrich.com | C15H11NO2 | Isatin core, N1-Benzyl |

| 1-Benzyl-5-bromoindoline-2,3-dione | 79183-44-1 tcichemicals.com | C15H10BrNO2 | Isatin core, N1-Benzyl, C5-Bromo |

| 1-Benzyl-5-nitroindoline-2,3-dione | 99448-81-4 nih.gov | C15H10N2O4 | Isatin core, N1-Benzyl, C5-Nitro |

Development of Chemical Probes and Ligands for Investigating Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or organismal context. Isatin derivatives, including N-benzylated and fluoro-substituted variants, serve as excellent starting points for the development of such probes.

Derivatives of this compound and its analogs have been synthesized to probe various biological pathways:

Enzyme Inhibition: Isatin-based compounds have been developed as inhibitors for a range of enzymes. For example, isatin derivatives are effective inhibitors of caspases (enzymes involved in apoptosis), monoamine oxidases (MAOs, involved in neurotransmitter metabolism), and viral proteases. nih.govoak.go.krnih.gov The synthesis of a series of N-substituted isatins, including N-benzyl analogs, led to the discovery of potent inhibitors of the SARS coronavirus 3CL protease, highlighting the utility of this scaffold in probing viral replication mechanisms. nih.gov

Probing Cellular States: The induction of apoptosis (programmed cell death) is a key mechanism for anticancer agents. Fluorinated N-benzylisatins have been shown to induce apoptosis in cancer cells, making them useful tools for investigating the molecular machinery of cell death. nih.govresearchgate.net

Antimicrobial Research: By synthesizing libraries of isatin derivatives, such as the Schiff bases of N-benzyl-5-fluoroisatin, researchers can probe the vulnerabilities of various bacterial and fungal strains. sysrevpharm.org These compounds can help identify new antibacterial targets and mechanisms of action.

While this compound itself may not be the final, optimized probe, it represents a crucial intermediate and a structural motif whose derivatives are rationally designed to explore these complex biological systems. oak.go.krresearchgate.net

Structure-Based Drug Design Approaches Utilizing the Isatin Framework (Focus on methodologies and theoretical frameworks)

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. nih.gov This methodology is extensively applied to the isatin framework to design potent and selective inhibitors.

The theoretical and methodological framework for SBDD with isatin derivatives involves several key steps:

Target Identification and Structure Determination: The process begins with identifying a relevant biological target (e.g., an enzyme, a receptor) and obtaining its 3D structure, typically through X-ray crystallography or cryo-electron microscopy.

Computational Docking (In Silico Screening): With the target structure known, computational docking simulations are used to predict how isatin derivatives might bind. nih.gov Programs like AutoDock are used to place the ligand (e.g., this compound) into the active site of the target and score the potential binding poses based on estimated free energy of binding. nih.gov This allows for the virtual screening of large libraries of compounds and prioritization of candidates for synthesis.

Analysis of Binding Modes: Docking studies provide detailed hypotheses about the key interactions between the ligand and the protein. For an isatin derivative, this might include hydrogen bonds involving the C2-carbonyl, hydrophobic interactions with the N-benzyl group, and halogen bonds with the C5-fluoro substituent. nih.gov For example, docking studies of isatin-based MAO-B inhibitors revealed that π-π stacking of the isatin phenyl ring and hydrogen bonding from the imino nitrogen were critical for stable binding. nih.gov

Iterative Optimization: The insights gained from docking and SAR studies guide the synthesis of new, modified derivatives. For example, if a docking study reveals an unoccupied hydrophobic pocket near the N-benzyl group, new analogs with larger or differently substituted benzyl groups might be designed and synthesized. This iterative cycle of design, synthesis, and biological testing is a hallmark of SBDD. nih.gov

Molecular Dynamics (MD) Simulations: To further refine the understanding of the protein-ligand complex, MD simulations can be performed. These simulations model the movement of the atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex, which static docking models cannot capture.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Indoline-2,3-dione Derivatives

The synthesis of isatin (B1672199) and its derivatives has evolved significantly from classical methods like the Sandmeyer synthesis. nih.gov Modern organic synthesis is increasingly driven by the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity. researchgate.net In this context, several novel and sustainable methodologies are being developed for the synthesis of indoline-2,3-dione derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering benefits such as drastically reduced reaction times, increased yields, and purer products. researchgate.net This technique has been successfully employed in the synthesis of various isatin derivatives, including Schiff bases. researchgate.net

Ultrasound irradiation is another green chemistry approach that has been effectively utilized in the synthesis of isatin derivatives. scielo.brresearchtrend.net Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. scielo.brresearchgate.net For instance, the synthesis of isatin-type 5'-(4-alkyl/aryl-1H-1,2,3-triazoles) via 1,3-dipolar cycloaddition reactions has been achieved in just 5 minutes with high yields under ultrasound irradiation, eliminating the need for column chromatography and reducing waste. scielo.brresearchgate.net Similarly, the aldol (B89426) reaction of isatins with ketones has been efficiently catalyzed by a ruthenium catalyst under ultrasound irradiation, providing aldol adducts in good yields and with complete diastereoselectivity. researchtrend.net

Furthermore, researchers are exploring catalyst-free and solvent-free reaction conditions. For example, the synthesis of α-hydroxyphosphonates from isatin has been accomplished under ultrasound irradiation in the absence of both a solvent and a catalyst, resulting in high yields and short reaction times. researchgate.net The oxidation of indoles to isatins using molecular oxygen as the oxidant in the presence of a photosensitizer represents another environmentally benign method. nih.gov

These sustainable methodologies not only enhance the efficiency of synthesizing known isatin derivatives but also open avenues for the creation of novel and complex structures that were previously difficult to access.

Application of Advanced Computational Techniques for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to isatin research is rapidly expanding. mu-varna.bgresearchgate.net Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to predict the properties and biological activities of isatin derivatives, as well as to gain insights into their reaction mechanisms. researchgate.netdergipark.org.tr

DFT calculations are used to study the electronic and geometric characteristics of isatin derivatives, providing information about their stability, reactivity, and spectroscopic properties. researchgate.netdergipark.org.tr For example, DFT has been used to predict the stability of 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its para-substituted derivatives in different solvents. dergipark.org.tr These studies can help in understanding the influence of various substituents on the properties of the isatin core. dergipark.org.tr

Molecular docking simulations are employed to predict the binding interactions between isatin derivatives and their biological targets, such as enzymes and receptors. nih.govbohrium.com This information is crucial for the rational design of new and more potent therapeutic agents. nih.govresearchgate.net For instance, docking studies have been used to investigate the binding of isatin derivatives to the active site of enzymes like cyclin-dependent kinase 2 (CDK2) and α-amylase, providing insights into the structure-activity relationships of these compounds. mdpi.combohrium.com

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis is another important computational tool used to predict the pharmacokinetic and toxicological properties of isatin derivatives. nih.gov By identifying potential liabilities early in the drug discovery process, these computational predictions can help to reduce the time and cost associated with the development of new drugs. mu-varna.bg

The integration of these computational techniques allows for a more targeted and efficient approach to the design and synthesis of novel isatin derivatives with desired properties.

Exploration of New Chemical Transformations for Diverse Derivative Synthesis

The rich chemistry of the isatin scaffold provides a platform for a wide array of chemical transformations, leading to the synthesis of a diverse range of derivatives with unique structural features and biological activities. nih.gov Researchers are continuously exploring new reactions and methodologies to expand the chemical space of isatin-based compounds.

One of the most explored areas is the synthesis of spiro-isatin derivatives, which are characterized by a spirocyclic structure containing the isatin moiety. nih.govresearchgate.net These compounds have shown significant pharmacological potential. researchgate.net Various methods have been developed for the synthesis of spirooxindoles, often involving multi-component reactions under environmentally friendly conditions. nih.gov For example, a three-component reaction of isatin, an amino acid, and but-2-ynedioates under microwave irradiation has been used to synthesize isatin derivatives with a spirooxindole moiety. nih.gov

The C3-carbonyl group of isatin is a key site for chemical modification. Aldol reactions of isatins with ketones or acetaldehyde (B116499) have been used to synthesize 3-substituted 3-hydroxyindolin-2-ones, which are known to possess antitumor and antiviral activities. nih.govresearchtrend.net Furthermore, the reaction of isatin with various nucleophiles can lead to the formation of a wide range of C3-substituted derivatives, including imines, hydrazones, and thiosemicarbazones. nih.gov

Oxidation of the isatin ring can lead to the formation of isatoic anhydride, an important intermediate in the production of herbicides and in medicinal chemistry. nih.gov Ring expansion reactions and Friedel–Crafts reactions are other chemical transformations that have been applied to isatin to generate novel heterocyclic systems. nih.gov

The development of new electrochemical and photochemical methods is also contributing to the diversification of isatin derivatives. rsc.org These methods offer sustainable and selective ways to functionalize the isatin core. For example, electrochemical methods have been used for the synthesis of isatin hydrazones and dicyano-2-(2-oxoindolin-3-ylidene)malononitrile derivatives. rsc.org

These ongoing explorations of new chemical transformations are crucial for the generation of novel isatin-based molecules with tailored properties for various applications.

Strategic Design of Functionalized Isatin Derivatives for Modulating Specific Molecular Interactions

The broad spectrum of biological activities exhibited by isatin derivatives stems from their ability to interact with a variety of biological targets. mdpi.comnih.gov A key focus of current research is the strategic design of functionalized isatin derivatives to achieve high potency and selectivity for specific molecular targets, thereby minimizing off-target effects and enhancing therapeutic efficacy. rsc.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. acs.org By systematically modifying the substituents at different positions of the isatin ring (N-1, C-5, and C-7) and observing the impact on biological activity, researchers can identify the key structural features required for potent and selective inhibition of a particular target. mdpi.comrsc.org For example, SAR studies on isatin derivatives as monoamine oxidase (MAO) inhibitors have revealed that substitution at the C5 and C6 positions can significantly influence their inhibitory potency and selectivity for MAO-A versus MAO-B. acs.org

The isatin scaffold has been successfully utilized to design inhibitors for a range of enzymes implicated in various diseases. For instance, isatin derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often overexpressed in cancer cells. mdpi.comnih.gov Similarly, isatin-based compounds have been designed as inhibitors of caspases, a family of proteases involved in apoptosis, and as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to the treatment of diabetes. bohrium.comnih.gov

Molecular hybridization, which involves combining the isatin scaffold with other pharmacologically active moieties, is another effective strategy for developing novel therapeutic agents. nih.gov This approach can lead to compounds with dual or multiple modes of action, which can be advantageous for treating complex diseases. nih.gov

The ultimate goal of this strategic design process is to develop isatin-based therapeutic agents with improved efficacy and safety profiles for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Isatin Research for Predictive Modeling

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. In the context of isatin research, these powerful computational tools are beginning to be integrated to build predictive models for various properties and activities of isatin derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies, a long-standing computational method, are being enhanced by ML algorithms. researchgate.net QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. researchgate.net By applying ML algorithms to large datasets of isatin derivatives, more accurate and predictive QSAR models can be developed.

AI and ML can also be used to predict the ADMET properties of isatin derivatives. nih.gov This can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Furthermore, AI and ML can be employed in the de novo design of isatin derivatives with desired properties. By learning from existing data, these algorithms can generate novel molecular structures that are predicted to be active against a specific target or to possess a particular set of physicochemical properties.

While the application of AI and ML in isatin research is still in its early stages, it holds immense promise for the future. As more high-quality data on isatin derivatives becomes available, the predictive power of these models will continue to improve, leading to a more efficient and rational approach to the discovery and development of new isatin-based compounds.

Q & A

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.